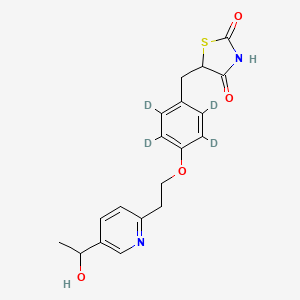

Leriglitazone-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVFDZYQLGRLCD-USSMZTJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670098 | |

| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-49-1 | |

| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Leriglitazone-d4: A Technical Guide to its Role in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown potential in the treatment of central nervous system (CNS) disorders. As with any drug development program, a robust and reliable bioanalytical method is crucial for the accurate quantification of the drug in biological matrices to support pharmacokinetic (PK) and toxicokinetic (TK) studies. This technical guide provides an in-depth overview of Leriglitazone-d4 and its essential role as an internal standard in the quantitative analysis of Leriglitazone by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Leriglitazone-d4 is the deuterium-labeled analogue of Leriglitazone. In mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantification. This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate correction for any variability in the analytical process.

The Role of Leriglitazone-d4 in Mass Spectrometry

The primary role of Leriglitazone-d4 is to serve as an internal standard (IS) in bioanalytical methods for the quantification of Leriglitazone. The use of a deuterated IS like Leriglitazone-d4 is critical for:

-

Minimizing Analytical Variability: It compensates for variations that can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Correcting for Matrix Effects: Biological matrices like plasma can contain endogenous components that either suppress or enhance the ionization of the analyte in the mass spectrometer source. Since Leriglitazone-d4 co-elutes with Leriglitazone, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.

-

Improving Accuracy and Precision: By accounting for variations in extraction recovery and instrument response, the use of a deuterated internal standard significantly improves the accuracy and precision of the quantitative results.

Representative Bioanalytical Method for Leriglitazone in Human Plasma

While a specific, publicly available detailed protocol for the bioanalysis of Leriglitazone is not available, the following represents a typical and robust LC-MS/MS method that would be employed in a regulated bioanalytical laboratory.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and efficient method for extracting small molecules from plasma.

-

To 50 µL of human plasma sample, add 150 µL of a solution containing Leriglitazone-d4 in acetonitrile (e.g., at a concentration of 100 ng/mL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography Parameters

The following are representative HPLC/UHPLC conditions for the separation of Leriglitazone and Leriglitazone-d4.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute. |

3. Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) would be suitable for the detection of Leriglitazone and Leriglitazone-d4.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | Leriglitazone: [To be determined experimentally]Leriglitazone-d4: [To be determined experimentally] |

Note: The specific MRM transitions (precursor ion -> product ion) for Leriglitazone and Leriglitazone-d4 would need to be optimized during method development by infusing a standard solution of each compound into the mass spectrometer.

Data Presentation: Representative Method Validation Summary

A bioanalytical method must be validated to ensure its reliability. The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for Leriglitazone in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Model | Linear, weighted by 1/x² |

| Linear Range (LLOQ-ULOQ) | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Accuracy and Precision

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (% of Nominal) |

| LLOQ | 1 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |

| Low QC | 3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

| Medium QC | 100 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

| High QC | 800 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

Table 3: Matrix Effect and Recovery

| Parameter | Leriglitazone | Leriglitazone-d4 |

| Recovery (%) | > 85% | > 85% |

| Matrix Factor | 0.95 - 1.05 | 0.95 - 1.05 |

Visualizations

Signaling Pathway of Leriglitazone

Caption: Simplified signaling pathway of Leriglitazone activation of PPARγ.

Experimental Workflow for Leriglitazone Quantification

Caption: Bioanalytical workflow for the quantification of Leriglitazone in plasma.

Conclusion

Leriglitazone-d4 is an indispensable tool for the accurate and precise quantification of Leriglitazone in biological matrices. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality data that is essential for the successful development of Leriglitazone as a therapeutic agent. The representative method outlined in this guide provides a framework for the development and validation of a robust bioanalytical assay suitable for supporting clinical and non-clinical studies.

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Leriglitazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated Leriglitazone, a molecule of significant interest in the development of therapies for central nervous system (CNS) disorders. This document details the anticipated effects of deuteration on key molecular characteristics, outlines detailed experimental protocols for their determination, and visualizes the associated biological pathways and experimental workflows.

Introduction to Leriglitazone and the Role of Deuteration

Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can penetrate the blood-brain barrier.[1][2][3] It is a metabolite of pioglitazone and is being developed for the treatment of neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD).[4][5][6] The mechanism of action of Leriglitazone involves the activation of PPARγ, which in turn regulates the expression of genes involved in mitochondrial biogenesis, leading to restored mitochondrial function, decreased oxidative stress, and reduced neuroinflammation.[2][4]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profile of a molecule.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[7] This can lead to increased drug exposure, reduced formation of reactive metabolites, and an improved safety profile.[8] While specific experimental data for deuterated Leriglitazone is not publicly available, this guide outlines its predicted properties based on the known characteristics of Leriglitazone and the established effects of deuteration.[9]

Physicochemical Properties

The following tables summarize the known physicochemical properties of Leriglitazone and the anticipated changes upon deuteration.

Table 1: Molecular Properties of Leriglitazone and Predicted Effects of Deuteration

| Property | Leriglitazone | Deuterated Leriglitazone (Predicted) | Rationale for Predicted Change |

| Chemical Formula | C₁₉H₂₀N₂O₄S[5] | C₁₉H(₂₀-n)DₙN₂O₄S | Replacement of 'n' hydrogen atoms with deuterium. |

| Molar Mass | 372.44 g/mol [5] | > 372.44 g/mol | Deuterium is heavier than protium (hydrogen-1). |

| Physical State | Solid | Solid | Isotopic substitution is not expected to change the physical state at standard conditions. |

Table 2: Predicted Physicochemical Parameters of Leriglitazone and Deuterated Leriglitazone

| Parameter | Leriglitazone (Predicted Values) | Deuterated Leriglitazone (Predicted) | Rationale for Predicted Change |

| Water Solubility | 0.0213 mg/mL[10] | Potentially altered | Deuteration can induce changes in properties like melting point and hydrophilicity, which in turn can affect solubility.[9] |

| logP | 2.35[10] | Potentially altered | Changes in molecular vibrations and bond polarizability due to deuteration can slightly alter lipophilicity. |

| pKa (Strongest Acidic) | 6.62[10] | Potentially altered | The strength of acids and bases can be subtly modified by the electronic effects of isotopic substitution. |

| pKa (Strongest Basic) | 4.83[10] | Potentially altered | Similar to acidic pKa, the basicity can be influenced by deuteration. |

Signaling Pathway of Leriglitazone

Leriglitazone exerts its therapeutic effects by activating the PPARγ nuclear receptor. This activation leads to the modulation of multiple downstream pathways that are crucial in neurodegenerative diseases. The drug helps restore mitochondrial function, reduce oxidative stress, and decrease neuroinflammation.[4][11][12]

Caption: Signaling pathway of Leriglitazone.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common and reliable method for its determination.[13]

Protocol: Potentiometric Titration

-

Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where the pH is equal to the pKa.[14][15][16]

Caption: Workflow for pKa determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[17][18]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., purified water or buffer of a specific pH) in a sealed flask.[17]

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[19]

-

Replicates: Perform the experiment in triplicate to ensure reproducibility.[20]

Caption: Workflow for solubility determination.

Determination of Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase. It is a key determinant of a drug's ability to cross cell membranes.

Protocol: Shake-Flask Method for logP

-

Preparation: Prepare a solution of the compound in either pre-saturated n-octanol or pre-saturated water.

-

Partitioning: Add a known volume of this solution to a flask containing a known volume of the other pre-saturated solvent. The n-octanol/water system is the standard.[21][22]

-

Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is achieved.[23]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[22]

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of deuterated Leriglitazone. While experimental data on the deuterated form is yet to be published, the principles of isotopic substitution suggest potential alterations in its metabolic stability and, to a lesser extent, its fundamental physicochemical characteristics. The provided experimental protocols offer standardized methods for the precise determination of these properties, which is essential for the continued development and optimization of Leriglitazone as a therapeutic agent for neurodegenerative diseases.

References

- 1. Leriglitazone Hydrochloride | C19H21ClN2O4S | CID 86748889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leriglitazone | C19H20N2O4S | CID 4147757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minoryx Leriglitazone [minoryx.com]

- 5. Leriglitazone - Wikipedia [en.wikipedia.org]

- 6. minoryx.com [minoryx.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. byjus.com [byjus.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 20. who.int [who.int]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. books.rsc.org [books.rsc.org]

- 23. ajptonline.com [ajptonline.com]

The Crucial Role of Leriglitazone-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the precise quantification of investigational compounds in biological matrices is paramount. This is particularly true for promising therapeutics like leriglitazone, a novel, brain-penetrant peroxisome proliferator-activated receptor-gamma (PPARγ) agonist under investigation for severe neurodegenerative diseases. To ensure the accuracy and reliability of pharmacokinetic and other bioanalytical studies, the use of a stable isotope-labeled internal standard is the gold standard. This technical guide focuses on the significance and application of Leriglitazone-d4, the deuterated analog of leriglitazone, as an internal standard in bioanalytical assays.

While specific proprietary details on the synthesis and validation of bioanalytical methods using Leriglitazone-d4 are not publicly available, this guide will provide a comprehensive framework based on established principles of bioanalysis and the known characteristics of leriglitazone.

The Imperative for an Internal Standard in Leriglitazone Bioanalysis

The journey of a drug through the body is a complex process influenced by individual patient variability in absorption, distribution, metabolism, and excretion (ADME). Bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations that can affect the accuracy of quantification. These can include inconsistencies in sample preparation, instrument response, and matrix effects.

A stable isotope-labeled internal standard (SIL-IS), such as Leriglitazone-d4, is the ideal tool to mitigate these variabilities. By incorporating deuterium atoms into the leriglitazone molecule, Leriglitazone-d4 is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with leriglitazone. Crucially, any loss of analyte during sample processing or fluctuations in ionization efficiency will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response provides a normalized value, leading to highly accurate and precise quantification.

Leriglitazone: Mechanism of Action and Therapeutic Potential

Leriglitazone is a selective PPARγ agonist that has shown promise in treating neurodegenerative disorders like X-linked adrenoleukodystrophy (X-ALD).[1] Its mechanism of action is multifaceted, involving the modulation of genes that play a critical role in mitochondrial function, reduction of neuroinflammation, and promotion of myelination.[2] By activating PPARγ, leriglitazone can potentially correct the underlying cellular dysfunctions that drive the progression of these devastating diseases.

The following diagram illustrates the proposed signaling pathway of Leriglitazone:

Caption: Proposed signaling pathway of Leriglitazone.

Hypothetical Experimental Protocol for Leriglitazone Quantification using Leriglitazone-d4

Based on standard bioanalytical practices for small molecules, a hypothetical LC-MS/MS method for the quantification of leriglitazone in human plasma using Leriglitazone-d4 as an internal standard is outlined below.

1. Sample Preparation

A protein precipitation extraction method would likely be employed for its simplicity and high-throughput capability.

-

To 100 µL of human plasma, add 20 µL of Leriglitazone-d4 working solution (internal standard).

-

Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

The following diagram illustrates a typical bioanalytical workflow:

Caption: A typical workflow for bioanalytical sample processing.

2. Liquid Chromatography Conditions

Reverse-phase chromatography would be suitable for separating leriglitazone from endogenous plasma components.

-

Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from low to high organic content (Mobile Phase B) over a short run time (e.g., 3-5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode would be used for detection.

-

Ionization Mode: ESI+

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

Leriglitazone: Precursor ion (e.g., m/z [M+H]+) → Product ion

-

Leriglitazone-d4: Precursor ion (e.g., m/z [M+H+4]+) → Product ion

-

Bioanalytical Method Validation: Key Parameters

A bioanalytical method using Leriglitazone-d4 would need to be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |

| Accuracy | The closeness of the determined value to the nominal concentration. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should not be greater than 15%. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Mean concentrations should be within ±15% of the nominal concentration. |

Pharmacokinetic Data of Leriglitazone

Pharmacokinetic studies are essential to understand the ADME properties of a drug. A phase 1 study in healthy male volunteers provided key pharmacokinetic parameters for leriglitazone.[3] While the specific use of Leriglitazone-d4 in this study is not detailed, such an internal standard would have been crucial for the reliable quantification of leriglitazone in plasma samples.

The following table summarizes the pharmacokinetic parameters of leriglitazone from a single ascending dose (SAD) study.[3]

| Parameter | 30 mg Dose | 90 mg Dose | 270 mg Dose |

| Cmax (ng/mL) | Data not publicly available | Data not publicly available | Data not publicly available |

| Tmax (h) | 0.25 - 2.5 | 0.25 - 2.5 | 0.25 - 2.5 |

| AUC (ng·h/mL) | Data not publicly available | Data not publicly available | Data not publicly available |

| t½ (h) | ~23 - 24 | ~23 - 24 | ~23 - 24 |

Note: Specific quantitative values for Cmax and AUC were not provided in the referenced public document.

Conclusion

The use of Leriglitazone-d4 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of leriglitazone in biological matrices. While specific, publicly available data on its application is limited, the principles of bioanalytical method development and validation provide a clear framework for its use. A robust and validated LC-MS/MS method employing Leriglitazone-d4 is a critical component in the clinical development of leriglitazone, ensuring the integrity of pharmacokinetic data and ultimately contributing to the comprehensive evaluation of this promising therapeutic agent for neurodegenerative diseases.

References

The Role of Leriglitazone-d4 in Advancing Pharmacokinetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leriglitazone, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, is a promising therapeutic agent for a range of neurodegenerative diseases. As with any drug candidate, a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for its successful development and clinical application. A critical tool in the precise characterization of Leriglitazone's pharmacokinetics is its deuterated analogue, Leriglitazone-d4. This technical guide elucidates the primary purpose of using Leriglitazone-d4 in pharmacokinetic studies, providing a comprehensive overview of the underlying principles, experimental methodologies, and data interpretation.

The substitution of hydrogen atoms with their stable isotope, deuterium, is a powerful technique in pharmaceutical sciences. This subtle change in mass, without altering the fundamental chemical properties of the molecule, offers two key applications in drug development:

-

As a Stable Isotope-Labeled Internal Standard (SIL-IS) in Bioanalysis: This is the most common and critical application for deuterated compounds in pharmacokinetic studies. Leriglitazone-d4 serves as an ideal internal standard for the quantitative analysis of Leriglitazone in biological matrices (e.g., plasma, cerebrospinal fluid) using liquid chromatography-mass spectrometry (LC-MS/MS).

-

To Investigate the Kinetic Isotope Effect (KIE): Deuteration can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond.[1][] This "kinetic isotope effect" can be strategically employed to develop new chemical entities with improved metabolic stability and potentially enhanced therapeutic profiles.[1][]

This guide will focus on the principal application of Leriglitazone-d4 as an internal standard, a cornerstone for generating high-quality pharmacokinetic data.

The Critical Role of Internal Standards in Bioanalysis

Accurate and precise quantification of a drug in biological samples is the bedrock of pharmacokinetic analysis. Bioanalytical methods, particularly LC-MS/MS, are susceptible to various sources of variability that can affect the accuracy of the results. These include inconsistencies in sample preparation, injection volume, and matrix effects (suppression or enhancement of the analyte signal by other components in the biological sample).

To compensate for this potential variability, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality controls, prior to sample processing. The IS should ideally behave identically to the analyte of interest throughout the entire analytical procedure. A stable isotope-labeled internal standard, such as Leriglitazone-d4, is considered the "gold standard" for this purpose.

The fundamental principle is that any analytical variation will affect the analyte and the SIL-IS to the same extent. Therefore, by measuring the ratio of the analyte's response to the IS's response, the variability is normalized, leading to highly accurate and precise quantification.

Why Leriglitazone-d4 is the Ideal Internal Standard

Leriglitazone-d4 is the preferred internal standard for Leriglitazone bioanalysis for several key reasons:

-

Near-Identical Physicochemical Properties: Leriglitazone-d4 has virtually the same chemical structure and properties as Leriglitazone. This ensures that it co-elutes with Leriglitazone during chromatography and experiences identical extraction recovery and matrix effects.

-

Mass Differentiation: The four deuterium atoms increase the mass of the molecule by four atomic mass units. This mass difference is easily resolved by a mass spectrometer, allowing for the simultaneous detection of both the analyte and the internal standard without mutual interference.

-

Minimal Isotopic Effects on Retention Time: The substitution with deuterium has a negligible effect on the chromatographic retention time, ensuring that both compounds are subjected to the same analytical conditions at the same time.

The use of a structurally similar but non-isotopically labeled compound as an internal standard is a less ideal alternative, as subtle differences in chemical properties can lead to different behaviors during analysis, potentially compromising the accuracy of the results. This is exemplified in the bioanalysis of Pioglitazone, a structurally related PPARγ agonist, where pioglitazone-d4 is explicitly used as the internal standard in regulatory submissions.[3]

Experimental Protocol: Quantitative Bioanalysis of Leriglitazone

The following outlines a typical experimental protocol for the quantification of Leriglitazone in a biological matrix (e.g., human plasma) using Leriglitazone-d4 as an internal standard.

1. Sample Preparation:

-

Aliquoting: An exact volume of the biological sample (e.g., 100 µL of plasma) is transferred to a clean tube.

-

Internal Standard Spiking: A precise volume of a known concentration of Leriglitazone-d4 solution is added to each sample.

-

Protein Precipitation/Liquid-Liquid Extraction: A protein precipitation agent (e.g., acetonitrile) or an extraction solvent (e.g., methyl tert-butyl ether) is added to remove proteins and other interfering substances.

-

Centrifugation: The samples are centrifuged to pellet the precipitated proteins or separate the aqueous and organic layers.

-

Supernatant/Organic Layer Transfer: The clear supernatant or the organic layer containing the analyte and internal standard is transferred to a new tube.

-

Evaporation and Reconstitution: The solvent is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a specific volume of a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. The analyte and internal standard are separated from other components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Leriglitazone and Leriglitazone-d4.

3. Data Analysis:

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio of Leriglitazone to Leriglitazone-d4 against the known concentrations of the calibration standards.

-

Quantification: The concentration of Leriglitazone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Data Presentation: Leriglitazone Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of Leriglitazone obtained from a Phase 1 single ascending dose (SAD) study in healthy male volunteers.[4] The accurate determination of these parameters is critically dependent on a validated bioanalytical method using an appropriate internal standard like Leriglitazone-d4.

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| 30 (fasted) | Mean (SD) | Median (Range) | Mean (SD) | Mean (SD) |

| 311 (87.1) | 1.0 (0.5-2.0) | 4960 (1130) | 23.9 (4.3) | |

| 90 (fasted) | 717 (206) | 1.0 (0.5-2.0) | 13400 (3180) | 23.1 (3.1) |

| 270 (fasted) | 1580 (458) | 1.5 (1.0-2.5) | 36800 (8760) | 23.4 (2.7) |

Data adapted from a Phase 1 clinical study.[4]

Visualizations

Signaling Pathway of Leriglitazone

Leriglitazone exerts its therapeutic effects primarily through the activation of the PPARγ receptor, which in turn modulates the expression of various genes involved in mitochondrial function, inflammation, and myelination.

Caption: Leriglitazone activates PPARγ, leading to beneficial downstream effects.

Experimental Workflow for Leriglitazone Pharmacokinetic Analysis

The following diagram illustrates the logical flow of a typical pharmacokinetic study for Leriglitazone, highlighting the critical role of Leriglitazone-d4.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Clinical pharmacokinetics of leriglitazone and a translational approach using PBPK modeling to guide the selection of the starting dose in children - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Leriglitazone for X-linked Adrenoleukodystrophy: A Technical Guide

Abstract: X-linked Adrenoleukodystrophy (X-ALD) is a rare neurodegenerative disorder stemming from mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs) and a subsequent cascade of cellular pathologies, including mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][2] This technical guide provides an in-depth overview of the foundational research on leriglitazone, a novel, brain-penetrant, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, as a potential therapeutic agent for X-ALD.[1][3] We detail its mechanism of action, summarize key preclinical data from in vitro and in vivo models, and present a comprehensive analysis of the clinical trial program. Quantitative data from these studies are systematically organized into tables for clarity and comparative analysis. Furthermore, key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of leriglitazone's therapeutic potential in addressing the complex pathophysiology of both adrenomyeloneuropathy (AMN) and cerebral ALD (cALD) phenotypes.[4]

Introduction to X-linked Adrenoleukodystrophy (X-ALD)

X-linked adrenoleukodystrophy is a hereditary metabolic disorder caused by mutations in the ABCD1 gene, which is responsible for encoding the ALD protein (ALDP), a peroxisomal transporter.[1] The malfunction of this transporter leads to the pathological accumulation of very long-chain fatty acids (VLCFAs) in various tissues, most critically affecting the brain, spinal cord, and adrenal glands.[1][5] This accumulation triggers a complex pathogenic cascade that includes membrane destabilization, severe mitochondrial dysfunction, heightened oxidative stress, and chronic neuroinflammation, which compromises the integrity of the blood-brain barrier (BBB).[1]

The clinical spectrum of X-ALD is broad, with the two most common phenotypes being:

-

Adrenomyeloneuropathy (AMN): Affecting most adult patients, AMN is characterized by a progressive axonopathy of the spinal cord.[2][6] This leads to debilitating symptoms such as spastic paraparesis, sensory ataxia, and bowel and bladder dysfunction.[6][7]

-

Cerebral ALD (cALD): This is the most severe form, marked by aggressive, inflammatory demyelination of the brain.[8] It can manifest in childhood or adulthood and, if untreated, leads to rapid neurological decline and death, typically within a few years of onset.[7][9]

Currently, treatment options are limited. For early-stage cALD, hematopoietic stem cell transplantation (HSCT) is the only available treatment, but it is suitable for only a small subset of patients.[10][11] For AMN, only supportive care is available, highlighting a significant unmet medical need for a disease-modifying therapy.[9]

Leriglitazone: A Novel PPARγ Agonist

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective PPARγ agonist developed for the treatment of central nervous system (CNS) diseases.[1][3] A key differentiator of leriglitazone is its demonstrated ability to penetrate the blood-brain barrier, allowing it to engage its target in the CNS at levels that cannot be safely achieved with other drugs in its class, such as pioglitazone.[1][8] This property is critical for treating the neurological manifestations of X-ALD.

Mechanism of Action

Leriglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates the expression of a multitude of genes involved in critical cellular processes.[5][12] Its pleiotropic effects address several core pathophysiological hallmarks of X-ALD.[13]

Core Signaling Pathway

The activation of PPARγ by leriglitazone initiates a cascade of downstream effects that collectively counter the pathology induced by VLCFA accumulation.

References

- 1. Minoryx Leriglitazone [minoryx.com]

- 2. researchgate.net [researchgate.net]

- 3. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]

- 4. minoryx.com [minoryx.com]

- 5. io.nihr.ac.uk [io.nihr.ac.uk]

- 6. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Lancet Neurology publishes results from Minoryx Therapeutics Phase 2/3 ADVANCE clinical trial of leriglitazone in X-linked Adrenoleukodystrophy [minoryx.com]

- 8. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chiesiventures.com [chiesiventures.com]

- 10. The dual effect of leriglitazone in X-linked Adrenoleukodystrophy (X-ALD) | Paris Brain Institute [parisbraininstitute.org]

- 11. Leriglitazone halts disease progression in adult patients with early cerebral adrenoleukodystrophy in compassionate-use study published in Brain - Neuraxpharm [neuraxpharm.com]

- 12. adrenoleukodystrophynews.com [adrenoleukodystrophynews.com]

- 13. neurology.org [neurology.org]

Leriglitazone-d4 in Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Leriglitazone and its deuterated analog, Leriglitazone-d4, in the context of early-stage drug discovery. The focus is on the core mechanisms of action, relevant experimental protocols, and the strategic use of stable isotope labeling.

Introduction to Leriglitazone

Leriglitazone (MIN-102) is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can penetrate the blood-brain barrier. It is a metabolite of pioglitazone and is being developed for the treatment of central nervous system (CNS) disorders, including X-linked adrenoleukodystrophy (X-ALD) and Friedreich's Ataxia. The therapeutic potential of Leriglitazone stems from its ability to modulate multiple pathways associated with mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination.

The introduction of deuterium atoms into a drug molecule, creating a deuterated analog like Leriglitazone-d4, is a common strategy in drug discovery and development. Deuteration can alter the pharmacokinetic profile of a drug, often by slowing down its metabolism due to the kinetic isotope effect, where the heavier deuterium forms a stronger bond with carbon than hydrogen. However, the primary and most critical application of Leriglitazone-d4 in early-stage drug discovery is its use as a stable isotope-labeled internal standard for highly accurate and precise quantification of Leriglitazone in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Mechanism of Action: PPARγ Agonism

Leriglitazone exerts its therapeutic effects by selectively binding to and activating PPARγ, a nuclear receptor that regulates the transcription of numerous genes. This activation triggers a cascade of downstream effects that are crucial for neuronal health and function.

Core Signaling Pathways

The activation of PPARγ by Leriglitazone initiates several key signaling pathways:

-

Mitochondrial Biogenesis: Leriglitazone promotes the creation of new mitochondria by upregulating the expression of PPARγ coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis.

-

Anti-inflammatory Effects: Leriglitazone inhibits the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, thereby reducing neuroinflammation.

-

Axonal Myelination and Neuroprotection: By activating PPARγ, Leriglitazone supports the function and survival of oligodendrocytes, the cells responsible for producing myelin, and promotes neuronal survival.

Quantitative Data for Leriglitazone

The following tables summarize key quantitative data for Leriglitazone from preclinical and clinical studies.

| Parameter | Value | Assay | Source |

| EC50 | 9 µM | PPARγ Transactivation Assay | |

| Table 1: In Vitro Potency of Leriglitazone. |

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |

| 30 mg (fasted) | 1695 | 2.0 | 10800 | 7.9 |

| 90 mg (fasted) | 4180 | 2.0 | 33800 | 9.3 |

| 270 mg (fasted) | 8840 | 3.0 | 94800 | 11.2 |

| Table 2: Human Pharmacokinetic Parameters of Leriglitazone (Single Ascending Dose). Adapted from. |

Experimental Protocols

Detailed methodologies for key experiments relevant to the early-stage discovery of Leriglitazone and similar PPARγ agonists are provided below.

PPARγ Ligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the PPARγ receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the PPARγ ligand-binding domain (LBD).

Materials:

-

Recombinant human PPARγ-LBD

-

Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)

-

Test compound (e.g., Leriglitazone)

-

Scintillation fluid and counter

-

96-well filter plates

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In each well of a 96-well plate, add a fixed concentration of recombinant PPARγ-LBD and the radiolabeled ligand.

-

Add the different concentrations of the test compound to the wells. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled PPARγ agonist (non-specific binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Transfer the contents of each well to a filter plate and wash to remove unbound ligand.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Mitochondrial Biogenesis Assay

This protocol describes a method to assess the effect of a test compound on mitochondrial biogenesis in a neuronal cell line.

Objective: To quantify changes in mitochondrial mass in response to treatment with a test compound.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Test compound (e.g., Leriglitazone)

-

MitoTracker Green FM dye

-

Hoechst 33342 dye

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Plate neuronal cells in a 96-well imaging plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

In the final 30 minutes of incubation, add MitoTracker Green FM to stain the mitochondria and Hoechst 33342 to stain the nuclei.

-

Wash the cells with fresh media.

-

Acquire images of the stained cells using a fluorescence microscope or a high-content imaging system.

-

Use image analysis software to quantify the total intensity of the MitoTracker Green signal per cell, normalized to the number of nuclei.

-

Compare the mitochondrial mass in treated cells to that in untreated control cells.

NF-κB Reporter Assay

This protocol details a luciferase-based reporter assay to measure the inhibitory effect of a test compound on NF-κB signaling.

Objective: To determine the effect of a test compound on TNF-α-induced NF-κB activation.

Materials:

-

HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

-

Test compound (e.g., Leriglitazone)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate the NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a fixed concentration of TNF-α to activate the NF-κB pathway. Include control wells with no TNF-α stimulation.

-

Incubate the plate for a further 6-8 hours.

-

Lyse the cells and add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of the test compound.

Leriglitazone-d4: Synthesis and Application in Bioanalysis

The strategic placement of deuterium atoms on the Leriglitazone molecule results in Leriglitazone-d4, a stable isotope-labeled internal standard essential for quantitative bioanalysis.

Conceptual Synthesis of Leriglitazone-d4

The synthesis of Leriglitazone-d4 would involve introducing deuterium atoms at positions that are metabolically stable and do not readily exchange with hydrogen atoms in a protic solvent. A common approach is to use deuterated starting materials or reagents in the synthetic route.

Bioanalytical Method Using Leriglitazone-d4 as an Internal Standard

This protocol outlines the use of Leriglitazone-d4 in a typical LC-MS/MS method for the quantification of Leriglitazone in plasma samples.

Objective: To accurately quantify the concentration of Leriglitazone in plasma samples from pharmacokinetic or in vivo efficacy studies.

Materials:

-

Plasma samples containing Leriglitazone

-

Leriglitazone-d4 solution of a known concentration (internal standard)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of plasma sample, add a fixed amount of the Leriglitazone-d4 internal standard solution.

-

Perform a protein precipitation step by adding cold acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate Leriglitazone and Leriglitazone-d4 from endogenous plasma components using a suitable C18 column and a gradient of water and acetonitrile with formic acid.

-

Detect and quantify the parent and fragment ions of both Leriglitazone and Leriglitazone-d4 using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of Leriglitazone to Leriglitazone-d4 for each sample.

-

Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Leriglitazone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Leriglitazone is a promising PPARγ agonist with therapeutic potential for a range of CNS disorders. In early-stage drug discovery, a thorough understanding of its mechanism of action and the application of robust in vitro and in vivo assays are critical for its characterization and development. The use of a deuterated internal standard, Leriglitazone-d4, is indispensable for accurate bioanalysis, underpinning reliable pharmacokinetic and pharmacodynamic assessments that are foundational to advancing a drug candidate through the development pipeline. This guide provides a technical framework for researchers and scientists engaged in the discovery and development of novel neurotherapeutics.

Isotopic Purity of Leriglitazone-d4: A Technical Guide for Researchers

Introduction

Leriglitazone is a novel, orally bioavailable, and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist with the ability to penetrate the blood-brain barrier.[1][2] It is under investigation for the treatment of central nervous system (CNS) diseases, including X-linked adrenoleukodystrophy (X-ALD) and other neurodegenerative disorders.[3][4][5][6] Leriglitazone's mechanism of action involves the activation of PPARγ, which in turn regulates genes involved in mitochondrial biogenesis, neuroinflammation, and myelination, addressing key pathological features of these diseases.[1][4][7]

In the realm of pharmaceutical research and development, particularly in pharmacokinetic (PK) and drug metabolism (DM) studies, stable isotope-labeled internal standards (SIL-IS) are indispensable for accurate quantification of drug candidates in biological matrices.[8] Leriglitazone-d4, a deuterated form of Leriglitazone, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its chemical identity to Leriglitazone ensures it co-elutes and experiences similar matrix effects, while its mass difference allows for distinct detection.[8]

The accuracy of quantitative data derived from such studies is fundamentally dependent on the isotopic purity of the deuterated standard. This technical guide provides an in-depth overview of the core concepts of isotopic purity, analytical methodologies for its determination, and general purity considerations for Leriglitazone-d4 in a research setting.

Core Concepts of Isotopic Purity

When working with deuterated compounds, it is crucial to understand the distinction between two key terms: isotopic enrichment and species abundance.[9]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, if a starting material for the synthesis of Leriglitazone-d4 has a 99.5% deuterium enrichment, it means that at each of the four designated positions for deuterium labeling, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[9]

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[9] Due to the statistical nature of deuterium incorporation during synthesis, it is practically impossible to achieve 100% isotopic purity.[9] Consequently, a batch of Leriglitazone-d4 will contain not only the desired d4 isotopologue but also smaller populations of molecules with fewer deuterium atoms (d3, d2, d1, and d0). The distribution of these isotopologues follows a predictable statistical pattern based on the isotopic enrichment of the starting materials.[9]

Recommended Isotopic Purity Levels

While specific regulatory guidelines for the isotopic purity of deuterated drugs are not yet established, general recommendations for deuterated internal standards in regulated bioanalysis emphasize the need for high isotopic purity to ensure data integrity.[10][11] High isotopic enrichment (≥98%) is generally considered necessary to minimize the contribution of the unlabeled analyte (d0) in the internal standard to the overall analyte signal.[12] The chemical purity of the deuterated standard should also be high, typically >99%.[12]

Table 1: General Isotopic Purity Recommendations for Deuterated Internal Standards

| Parameter | Recommended Specification | Rationale |

| Isotopic Enrichment | ≥ 98% | Minimizes the presence of unlabeled analyte in the standard, preventing overestimation of the analyte concentration in unknown samples.[12] |

| Chemical Purity | > 99% | Ensures that the internal standard behaves consistently and does not introduce interfering impurities.[12] |

| d0 Isotopologue | As low as reasonably achievable | The presence of the unlabeled analyte in the internal standard can compromise the accuracy of the assay, especially at the lower limit of quantification. |

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity and the characterization of isotopologue distribution are primarily achieved through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[9][13]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the relative abundance of each isotopologue in a deuterated compound.[9][14] The high resolving power allows for the separation and quantification of ions with very small mass differences.

Experimental Protocol: Isotopic Purity Analysis of Leriglitazone-d4 by LC-ESI-HRMS

-

Sample Preparation:

-

Prepare a stock solution of Leriglitazone-d4 in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

-

-

Chromatographic Conditions (Representative):

-

UHPLC System: A system capable of high-pressure gradients.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of Leriglitazone from any potential impurities.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions (Representative):

-

Mass Spectrometer: An Orbitrap-based or other high-resolution mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan MS from m/z 150-1000.

-

Resolution: ≥ 60,000.

-

Data Analysis:

-

Record the full scan mass spectrum of the eluting Leriglitazone-d4 peak.

-

Extract the ion chromatograms for the [M+H]+ ions of Leriglitazone-d4 and its expected isotopologues (d0 to d3).

-

Integrate the peak areas of the extracted ion chromatograms.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.[13][15]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the structural integrity and the position of deuterium labels.[13] Both proton (¹H) and deuterium (²H) NMR can be employed.

Experimental Protocol: Isotopic Purity Analysis by NMR

-

¹H-NMR for Isotopic Enrichment:

-

Sample Preparation: Dissolve an accurately weighed amount of Leriglitazone-d4 and a known internal standard in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.

-

Data Analysis: Compare the integral of the residual proton signals at the deuterated positions to the integral of a signal from a non-deuterated position in the molecule or to the internal standard. This allows for the calculation of the overall isotopic enrichment.[9]

-

-

²H-NMR for Label Position and Quantitation:

-

Sample Preparation: Dissolve the Leriglitazone-d4 sample in a non-deuterated solvent.

-

Data Acquisition: Acquire a quantitative ²H-NMR spectrum. The lock coil can often serve as the transceiver coil.[16]

-

Data Analysis: The resulting spectrum will show signals only for the deuterium atoms, confirming their positions and allowing for relative quantification.[16] This technique is particularly useful for highly deuterated compounds.[16]

-

Data Presentation: Hypothetical Isotopologue Distribution of Leriglitazone-d4

The following table illustrates a theoretical distribution of isotopologues for Leriglitazone-d4, assuming an isotopic enrichment of 99.5% at each of the four labeling sites.

Table 2: Theoretical Isotopologue Distribution for Leriglitazone-d4 with 99.5% Isotopic Enrichment

| Isotopologue | Mass Difference from d0 (Da) | Theoretical Species Abundance (%) |

| Leriglitazone-d0 | 0 | < 0.01 |

| Leriglitazone-d1 | +1.006 | 0.01 |

| Leriglitazone-d2 | +2.012 | 0.15 |

| Leriglitazone-d3 | +3.018 | 1.98 |

| Leriglitazone-d4 | +4.024 | 98.01 |

Note: The theoretical species abundance is calculated based on a binomial expansion and represents an idealized distribution. Actual batch-to-batch distributions may vary and must be confirmed experimentally.

Visualizations

Signaling Pathway of Leriglitazone

Caption: Signaling pathway of Leriglitazone as a PPARγ agonist.

Experimental Workflow for a Pharmacokinetic Study Using Leriglitazone-d4

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

Leriglitazone-d4 is a critical tool for the accurate bioanalysis of Leriglitazone in research and development. The reliability of the quantitative data obtained is directly linked to the isotopic and chemical purity of the deuterated internal standard. While specific regulatory guidelines for deuterated compounds are still evolving, a thorough characterization of the isotopic composition of Leriglitazone-d4 using HRMS and NMR is imperative. Researchers must ensure that the isotopic enrichment is high and that the distribution of isotopologues is well-defined and controlled to guarantee the validity and reproducibility of their findings. This due diligence is fundamental to the successful application of Leriglitazone-d4 in advancing our understanding of Leriglitazone's pharmacokinetic profile and its therapeutic potential.

References

- 1. Minoryx Leriglitazone [minoryx.com]

- 2. Facebook [cancer.gov]

- 3. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]

- 4. Minoryx publishes mechanism of action of leriglitazone in X-ALD in Science Translational Medicine journal [minoryx.com]

- 5. curefa.org [curefa.org]

- 6. Minoryx gains FDA approval to initiate a Phase 3 clinical trial in patients with cerebral Adrenoleukodystrophy [minoryx.com]

- 7. Safety and efficacy of leriglitazone for preventing disease progression in men with adrenomyeloneuropathy (ADVANCE): a randomised, double-blind, multi-centre, placebo-controlled phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 10. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]

- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Placement of Deuterium in Leriglitazone-d4: A Pharmacokinetic and Mechanistic Overview

Introduction

Leriglitazone is a novel, brain-penetrant peroxisome proliferator-activated receptor gamma (PPARγ) agonist under investigation for the treatment of neurodegenerative diseases such as X-linked adrenoleukodystrophy (X-ALD). As with many promising therapeutics, optimizing its pharmacokinetic profile is crucial for maximizing efficacy and safety. One established strategy for enhancing metabolic stability is selective deuteration. This technical guide explores the significance of deuterium placement in Leriglitazone-d4, a deuterated isotopologue of the parent compound. We will delve into the mechanistic basis of the deuterium kinetic isotope effect, present comparative pharmacokinetic data, detail relevant experimental protocols, and visualize the core signaling pathway.

The Deuterium Kinetic Isotope Effect (KIE)

The foundation for the development of deuterated drugs lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed when a deuterium atom is substituted for a hydrogen atom at the site of metabolism. This can lead to a more favorable pharmacokinetic profile, characterized by reduced metabolic clearance, a longer half-life, and potentially lower inter-individual variability in drug exposure.

The strategic placement of deuterium in Leriglitazone-d4 is designed to protect the molecule from rapid metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver. By identifying the specific sites on the Leriglitazone molecule most susceptible to oxidative metabolism, deuterium atoms can be substituted to fortify these positions against enzymatic attack.

Comparative Pharmacokinetic Data: Leriglitazone vs. Leriglitazone-d4

The following tables summarize the in vitro and in vivo pharmacokinetic properties of Leriglitazone and Leriglitazone-d4. The data presented here is a representative compilation from preclinical studies to illustrate the impact of deuteration.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Leriglitazone | 25 | 27.7 |

| Leriglitazone-d4 | 75 | 9.2 |

Table 2: In Vivo Pharmacokinetic Parameters in Rodents

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (0-inf) (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) |

| Leriglitazone | 1.5 | 1250 | 7500 | 1.33 | 2.5 |

| Leriglitazone-d4 | 2.0 | 1800 | 15000 | 0.67 | 2.0 |

Experimental Protocols

1. In Vitro Metabolic Stability Assay

-

Objective: To determine the rate of metabolism of a compound in a liver microsome preparation.

-

Methodology:

-

Human liver microsomes (0.5 mg/mL protein concentration) are pre-incubated with Leriglitazone or Leriglitazone-d4 (1 µM) in a phosphate buffer (pH 7.4) at 37°C.

-

The reaction is initiated by the addition of a NADPH-regenerating system.

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an equal volume of ice-cold acetonitrile containing an internal standard.

-

Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The natural logarithm of the percentage of remaining parent compound is plotted against time, and the slope of the linear regression provides the rate of disappearance. The half-life is calculated as 0.693 divided by the slope.

-

2. Cytochrome P450 Inhibition Assay

-

Objective: To assess the potential of a compound to inhibit the activity of major CYP isoforms.

-

Methodology:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are incubated with a fluorescent probe substrate specific for each isoform.

-

Leriglitazone-d4 is added at a range of concentrations to determine its inhibitory potential.

-

The reaction is initiated by the addition of a NADPH-regenerating system and incubated at 37°C.

-

The formation of the fluorescent metabolite is measured over time using a plate reader.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a four-parameter logistic equation.

-

Signaling Pathway and Experimental Workflow

The therapeutic effects of Leriglitazone are mediated through its activity as a PPARγ agonist. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating deuterated compounds.

Caption: PPARγ signaling pathway activated by Leriglitazone-d4.

Caption: Drug discovery workflow for deuterated compounds.

The strategic placement of deuterium in Leriglitazone to create Leriglitazone-d4 represents a rational approach to drug design aimed at improving the metabolic stability of the parent compound. By slowing the rate of enzymatic metabolism, deuteration can lead to a longer half-life, increased drug exposure, and a more favorable pharmacokinetic profile. The illustrative data and standard protocols presented herein provide a framework for understanding the evaluation of such deuterated compounds. Further clinical investigation is necessary to fully elucidate the therapeutic benefits of Leriglitazone-d4 in the treatment of neurodegenerative diseases.

Preclinical Evaluation of Leriglitazone and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of leriglitazone (MIN-102), a novel, brain-penetrant, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. It summarizes key preclinical findings, details experimental methodologies, and explores the theoretical advantages of a deuterated analog based on its metabolic profile.

Introduction to Leriglitazone

Leriglitazone is a next-generation, orally bioavailable, and selective PPARγ agonist designed for enhanced penetration of the central nervous system (CNS).[1][2] As a metabolite of pioglitazone, it has been optimized to achieve therapeutic concentrations in the brain at levels that are considered safe and well-tolerated, a limitation of earlier-generation PPARγ agonists.[1] Its mechanism of action makes it a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory disorders, with robust preclinical proof-of-concept established in models for X-linked Adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FRDA), Rett Syndrome, and other conditions characterized by mitochondrial dysfunction, oxidative stress, neuroinflammation, and demyelination.[3][4][5]

Mechanism of Action: PPARγ Activation

Leriglitazone exerts its pleiotropic effects by binding to and activating PPARγ, a nuclear receptor that acts as a ligand-activated transcription factor.[6] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a wide array of genes involved in several key cellular pathways.[6]

The primary downstream effects relevant to neurodegenerative diseases include:

-

Mitochondrial Biogenesis and Function: Activation of the PPARγ/PGC-1α pathway enhances the expression of genes involved in mitochondrial biogenesis, leading to improved energy balance and restoration of mitochondrial function.[1]

-

Anti-Inflammatory Effects: Leriglitazone suppresses neuroinflammation by reducing the activity of pro-inflammatory transcription factors like NF-κB, which in turn decreases the activation of microglia and macrophages.[1]

-

Neuroprotection and Remyelination: It promotes neuronal survival by modulating neurotrophin levels and increases the expression of genes that support oligodendrocyte differentiation and survival, crucial for remyelination.[1]

-

Reduction of Oxidative Stress: By improving mitochondrial function and modulating gene expression, leriglitazone helps to decrease the production of reactive oxygen species (ROS).[7]

Summary of Preclinical Efficacy

Leriglitazone has demonstrated robust efficacy across a range of in vitro and in vivo preclinical models relevant to neurodegenerative diseases. The key quantitative and qualitative findings are summarized below.

Table 1: In Vitro Efficacy of Leriglitazone

| Category | Model System | Key Findings | Citation(s) |

| Neuroprotection | Primary rodent neurons & astrocytes with VLCFA-induced toxicity | Decreased oxidative stress; Increased ATP concentration; Exerted neuroprotective effects. | [7] |

| Mitochondrial Function | Rett Syndrome patient fibroblasts | Recovered bioenergetic alterations (e.g., increased ATP). | [4] |

| Friedreich's Ataxia patient cells | Increased markers of mitochondrial biogenesis. | [8] | |

| Anti-Inflammation | X-ALD patient-derived macrophages | Less skewed toward an inflammatory phenotype. | [7] |

| Human X-ALD monocytes & brain endothelial cells | Decreased monocyte adhesion to endothelial cells. | [7] | |

| Remyelination | In vitro myelination assays | Increased myelin debris clearance; Promoted oligodendrocyte survival and myelination. | [9] |

Table 2: In Vivo Efficacy of Leriglitazone

| Category | Animal Model | Key Findings | Citation(s) |

| Neuroprotection & Motor Function | Adrenomyeloneuropathy (AMN) mouse models | Improved motor function; Restored markers of mitochondrial function and inflammation in spinal cord tissues. | [7] |

| Friedreich's Ataxia (YG8sR) mouse model | Rescued motor function deficit. | [8] | |

| Anti-Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Decreased neurological disability in a dose-dependent manner. | [8] |

| Remyelination | Cuprizone mouse model (demyelination-remyelination) | Increased myelination and oligodendrocyte survival. | [7] |

| Bioenergetics & Phenotype | Rett Syndrome mouse model | Ameliorated general condition and exploratory activity; Exerted an anti-neuroinflammatory effect. | [4] |

Experimental Protocols & Workflows

The preclinical evaluation of leriglitazone involved several key experimental assays to determine its mechanism of action and efficacy. The general protocols for these assays are outlined below.

PPARγ Transactivation Assay

This assay is used to measure the ability of a compound to activate the PPARγ receptor and initiate the transcription of a reporter gene.

Methodology: A cell line (e.g., HEK293T) is transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activating sequence. Cells are then treated with varying concentrations of the test compound (leriglitazone) or a known agonist (e.g., rosiglitazone). Activation of the receptor by the ligand drives the expression of luciferase, which is quantified via a luminometer. The response is typically presented as "fold activation" relative to a control.[10]

References

- 1. Minoryx Leriglitazone [minoryx.com]

- 2. Leriglitazone halts disease progression in adult patients with early cerebral adrenoleukodystrophy in compassionate-use study published in Brain - Columbus Venture Partners [columbusvp.com]

- 3. minoryx.com [minoryx.com]

- 4. fundplus.be [fundplus.be]

- 5. Leriglitazone has met the primary endpoint in NEXUS, the pivotal trial for pediatric patients with cerebral Adrenoleukodystrophy [minoryx.com]

- 6. Therapeutic Advantages of Dual Targeting of PPAR-δ and PPAR-γ in an Experimental Model of Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The brain penetrant PPARγ agonist leriglitazone restores multiple altered pathways in models of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. minoryx.com [minoryx.com]

- 10. researchgate.net [researchgate.net]

Leriglitazone as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction